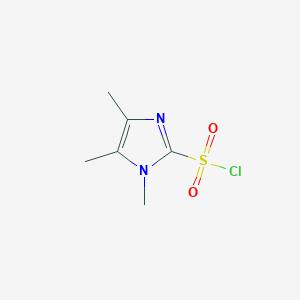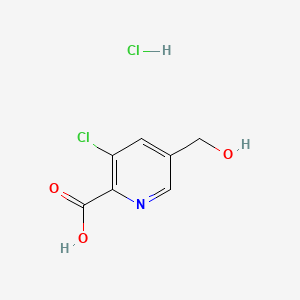
3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloro group at the third position, a hydroxymethyl group at the fifth position, and a carboxylic acid group at the second position of the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride typically involves the chlorination of 5-(hydroxymethyl)pyridine-2-carboxylic acid. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent decomposition.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-Chloro-5-(carboxymethyl)pyridine-2-carboxylic acid.
Reduction: 3-Chloro-5-(hydroxymethyl)pyridine-2-methanol.
Substitution: 3-Amino-5-(hydroxymethyl)pyridine-2-carboxylic acid or 3-Thio-5-(hydroxymethyl)pyridine-2-carboxylic acid.
科学研究应用
3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group and hydroxymethyl group play crucial roles in its binding affinity and specificity towards molecular targets.
相似化合物的比较
Similar Compounds
- 3-Chloro-5-(methyl)pyridine-2-carboxylic acid
- 3-Chloro-5-(hydroxymethyl)pyridine
- 3-Chloro-5-(hydroxymethyl)pyridine-2-methanol
Uniqueness
3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride is unique due to the presence of both a chloro group and a hydroxymethyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility, making it more suitable for various applications compared to its non-salt counterparts.
属性
分子式 |
C7H7Cl2NO3 |
|---|---|
分子量 |
224.04 g/mol |
IUPAC 名称 |
3-chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H6ClNO3.ClH/c8-5-1-4(3-10)2-9-6(5)7(11)12;/h1-2,10H,3H2,(H,11,12);1H |
InChI 键 |
VHZUBEQHRQOXMI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


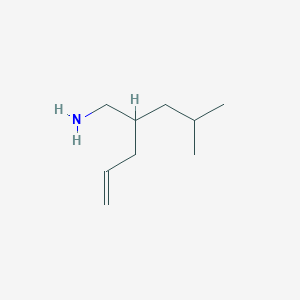
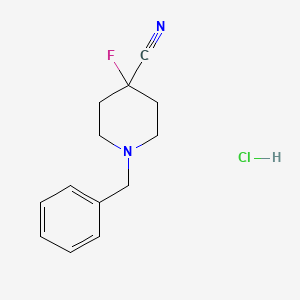
![6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride](/img/structure/B13471984.png)
![3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)

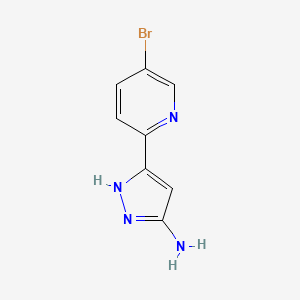
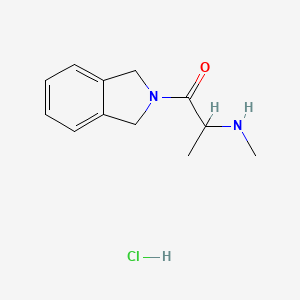




![(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13472014.png)

